4-(((1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Description
This compound is a nitrile-containing derivative featuring a piperidine core substituted with a 2-chloro-6-fluorobenzoyl group and a methoxymethylbenzonitrile moiety. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, while the nitrile group may contribute to binding interactions via hydrogen bonding or dipole effects .
Properties
IUPAC Name |
4-[[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-18-2-1-3-19(23)20(18)21(26)25-10-8-17(9-11-25)14-27-13-16-6-4-15(12-24)5-7-16/h1-7,17H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTNSZSBMPBTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C25H23ClFNO2
- Molecular Weight : 423.91 g/mol
- SMILES Notation :
C1=CC=C(C=C1)C(C(C(C2=CC(=C(C=C2)C(F)(Cl)=C)C(C3=CC=CC=C3)N4CCCCC4)=O)=O)=O
Research indicates that this compound acts primarily as an α4β7 integrin antagonist , which plays a crucial role in mediating leukocyte trafficking to inflamed tissues. This mechanism is particularly relevant in the context of autoimmune diseases and inflammatory conditions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Details |
|---|---|
| Antagonistic Activity | Inhibits the binding of leukocytes to endothelial cells via α4β7 integrin. |
| Antitumor Effects | Exhibits cytotoxicity against various cancer cell lines. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro. |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Study on Leukocyte Trafficking :
- Antitumor Activity :
- Mechanistic Insights :
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been assessed in various animal models, revealing:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver with identifiable metabolites contributing to its biological activity.
- Safety : Toxicological studies indicate a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Biopharmacule Speciality Chemicals
The following compounds share functional groups or structural motifs with the target molecule:
4-Methoxybenzonitrile
- Structure : A simpler analogue lacking the benzoylpiperidine and methoxymethyl groups.
- Key Differences : Absence of the piperidine scaffold and halogen substituents reduces steric bulk and electronic complexity.
4-Methoxybenzoylacetonitrile
- Structure : Combines benzonitrile with a benzoylacetonitrile group.
- Key Differences : The acetyl spacer introduces conformational flexibility absent in the target molecule.
- Implications : Increased flexibility may reduce binding specificity compared to the rigid piperidine core of the target compound .
Piperidine-Based Analogues
A structurally closer analogue is 3-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methyl}-4-(2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2034434-48-3):
- Structure : Shares the 2-chloro-6-fluorobenzoylpiperidine core but replaces the benzonitrile-methoxymethyl group with a triazolone-fluorophenyl system.
- The fluorophenyl group may improve π-π stacking interactions but reduce solubility compared to the polar nitrile group in the target compound.
- Implications : The triazolone derivative likely targets enzymes requiring heterocyclic recognition, whereas the benzonitrile in the target compound may favor receptors with hydrophobic pockets .
Comparative Physicochemical Properties
Key Observations :
- The target compound’s molecular weight is intermediate between simpler benzonitriles and bulkier triazolone derivatives.
- Halogenation (Cl, F) in both the target and triazolone analogue increases molecular weight and lipophilicity compared to non-halogenated benzonitriles.
Hypothetical Pharmacological Profiles
- Target Compound : The benzonitrile group may enhance blood-brain barrier penetration, while the benzoylpiperidine scaffold could modulate serotonin or dopamine receptors, as seen in antipsychotic drug candidates.
- 4-Methoxybenzonitrile: Limited to roles as a synthetic intermediate or minor metabolite due to its simplicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
